N-(2-bromophenyl)-2-[(4-methylphenyl)sulfonylamino]acetamide
Overview
Description
N-(2-bromophenyl)-2-[(4-methylphenyl)sulfonylamino]acetamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of bromine and sulfonyl groups in the molecule suggests potential biological activity and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromophenyl)-2-[(4-methylphenyl)sulfonylamino]acetamide typically involves the following steps:
Starting Materials: 2-bromoaniline and 4-methylbenzenesulfonyl chloride.
Reaction: The 2-bromoaniline is reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine or pyridine to form the sulfonamide intermediate.
Acetylation: The intermediate is then acetylated using acetic anhydride or acetyl chloride to yield the final product.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromophenyl)-2-[(4-methylphenyl)sulfonylamino]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The sulfonyl group can be reduced to a sulfide or oxidized to a sulfone.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Products with different functional groups replacing the bromine atom.
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential antimicrobial or anticancer agent due to its sulfonamide structure.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-2-[(4-methylphenyl)sulfonylamino]acetamide would depend on its specific biological target. Generally, sulfonamides inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-2-[(4-methylphenyl)sulfonylamino]acetamide
- N-(2-fluorophenyl)-2-[(4-methylphenyl)sulfonylamino]acetamide
- N-(2-iodophenyl)-2-[(4-methylphenyl)sulfonylamino]acetamide
Uniqueness
The presence of the bromine atom in N-(2-bromophenyl)-2-[(4-methylphenyl)sulfonylamino]acetamide may confer unique reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electronegativity can influence the compound’s interaction with biological targets and its overall stability.
Properties
IUPAC Name |
N-(2-bromophenyl)-2-[(4-methylphenyl)sulfonylamino]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O3S/c1-11-6-8-12(9-7-11)22(20,21)17-10-15(19)18-14-5-3-2-4-13(14)16/h2-9,17H,10H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNUMYEKUTKDOBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NC2=CC=CC=C2Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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